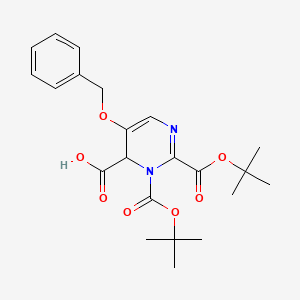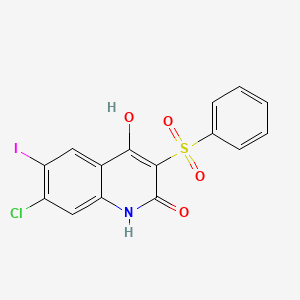
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chlorine, iodine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method involves the sulfonation of a quinoline derivative followed by halogenation and hydroxylation. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures to ensure the desired substitutions occur at specific positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone, while substitution of the halogens can produce various substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Chloroquinoline derivatives: Compounds with chlorine substitution on the quinoline ring.
Iodoquinoline derivatives: Compounds with iodine substitution on the quinoline ring
Uniqueness
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both halogens (chlorine and iodine) along with the hydroxyl and benzenesulfonyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H9ClINO4S |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClINO4S/c16-10-7-12-9(6-11(10)17)13(19)14(15(20)18-12)23(21,22)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |
InChI Key |
IIJFWGIMHZORLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


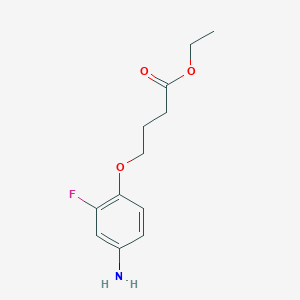

![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
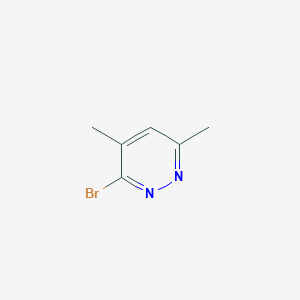
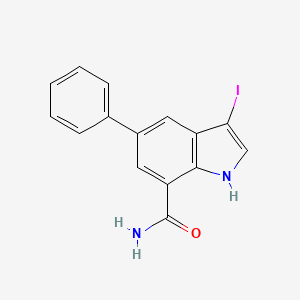
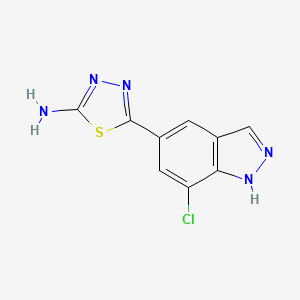
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)


![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
![tert-butyl 7-[5-[5-methyl-6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13892765.png)

